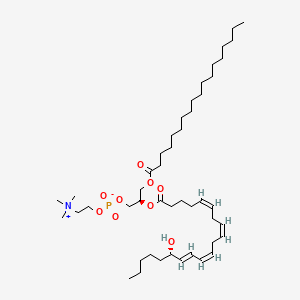

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

説明

特性

IUPAC Name |

[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO9P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(49)53-41-44(42-55-57(51,52)54-40-39-47(3,4)5)56-46(50)38-34-30-27-24-21-18-19-22-25-28-32-36-43(48)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44,48H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSDJHICKHQRIC-MYWIMKJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunomodulatory Landscape of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Biological Functions of an Endogenous Oxidized Phospholipid in Immune Regulation

This technical guide provides a comprehensive overview of the current scientific understanding of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC, an enzymatically oxidized phospholipid, and its role in modulating immune cell function. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and lipid signaling.

Executive Summary

This compound is a member of the growing class of oxidized phospholipids (B1166683) (OxPLs) that act as critical signaling molecules in the immune system. Generated through the enzymatic oxidation of membrane phospholipids, this molecule is implicated in a range of immunomodulatory activities, from the inhibition of neutrophil chemotaxis to the regulation of T-cell and macrophage responses. While much of the existing research has focused on the biological effects of its constituent fatty acid, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), emerging evidence underscores the importance of the entire phospholipid structure in mediating its nuanced effects on immune cells. This guide synthesizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation into the therapeutic potential of this and related molecules.

Introduction: The Rise of Oxidized Phospholipids as Immune Modulators

Cellular membranes are dynamic structures rich in polyunsaturated fatty acids, which are susceptible to oxidation under conditions of cellular stress and inflammation. This oxidation can occur non-enzymatically or, with high specificity, through the action of enzymes such as 15-lipoxygenase (15-LOX). The resulting oxidized phospholipids (OxPLs) are no longer passive structural components but are instead recognized as damage-associated molecular patterns (DAMPs) by the innate immune system.[1] These molecules can engage with pattern recognition receptors (PRRs), thereby initiating signaling cascades that can be either pro- or anti-inflammatory depending on the specific OxPL, the cell type, and the surrounding microenvironment.[1]

This compound is an example of an enzymatically generated OxPL, produced from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) by 15-LOX. This guide will explore the known and inferred biological functions of this specific molecule in key immune cell populations.

Biosynthesis of this compound

The generation of this compound is a controlled enzymatic process that occurs within immune cells. The primary pathway involves the direct oxidation of an existing membrane phospholipid, SAPC, by the enzyme 15-lipoxygenase (15-LOX). This process is distinct from the non-enzymatic random oxidation of phospholipids.

Biological Functions in Immune Cells

The immunomodulatory effects of this compound are best understood by examining the activities of its 15(S)-HETE component, which is often rapidly esterified into the cell membrane phospholipids of immune cells.

Neutrophils

Neutrophils are key players in the acute inflammatory response. The incorporation of 15(S)-HETE into their membrane phospholipids has been shown to have a predominantly inhibitory effect on their pro-inflammatory functions.

-

Inhibition of Migration and Adhesion: Neutrophils with membranes remodeled by 15(S)-HETE exhibit reduced adhesion to and migration across cytokine-activated endothelium.[2] This effect is, in part, mediated by the attenuation of the neutrophils' responsiveness to platelet-activating factor (PAF), a potent chemoattractant.[2]

-

Modulation of Receptor Signaling: A key mechanistic insight is the finding that the incorporation of 15(S)-HETE into neutrophil phospholipids leads to a significant reduction in the affinity of PAF receptors for their ligand.[2] This blunts downstream signaling, including the generation of inositol (B14025) trisphosphate (IP3).[2]

-

Inhibition of Aggregation: The threshold for N-formylmethionyl-leucyl-phenylalanine (FMLP)-induced aggregation of neutrophils is significantly increased in cells containing esterified 15-HETE.[3]

| Parameter | Effect of 15(S)-HETE Incorporation | Quantitative Change | Cell Type | Reference |

| PAF Receptor Affinity | Decrease | ~6-fold reduction in affinity | Human Neutrophils | [2] |

| FMLP-induced Aggregation | Inhibition | ~2 orders of magnitude increase in threshold | Human Neutrophils | [3] |

Macrophages

Macrophages play a central role in both the initiation and resolution of inflammation. The effects of 15(S)-HETE and related oxidized phospholipids on macrophage function are complex and can lead to different polarization states.

-

Macrophage Polarization: 15(S)-HETE is known to be an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ in macrophages is generally associated with an anti-inflammatory M2 phenotype. This suggests that this compound could promote the resolution of inflammation by influencing macrophage polarization.

-

Cytokine Secretion: While direct data for this compound is limited, studies on other phosphatidylcholine molecules show that they can modulate cytokine secretion in macrophages. For instance, some PCs can inhibit pro-inflammatory signaling pathways.[4][5]

T-Lymphocytes

T-lymphocytes are central to the adaptive immune response. Oxidized phospholipids can directly impact T-cell activation and function.

-

Inhibition of T-Cell Proliferation: Oxidized phospholipids have been shown to strongly inhibit the proliferation of purified human T-cells in response to activation signals, without inducing cell death.[6] This anergic state is characterized by reduced production of IFN-γ and IL-2.[6]

-

Induction of Suppressor Cells: While 15(S)-HETE itself shows little effect, its precursor, 15-hydroperoxyeicosatetraenoic acid (15-HPETE), can induce the formation of functional suppressor T-cells.[7] Given the close metabolic relationship, this points to a potential regulatory role for 15-HETE-containing phospholipids in T-cell responses.

Signaling Pathways

The signaling pathways initiated by oxidized phospholipids like this compound are multifaceted. They often involve recognition by cell surface receptors, leading to the activation of intracellular signaling cascades that ultimately alter gene expression and cellular function.

References

- 1. Oxidized phospholipid damage signals as modulators of immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipid signaling in innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sapphire North America [sapphire-usa.com]

- 5. targetmol.cn [targetmol.cn]

- 6. pnas.org [pnas.org]

- 7. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: An In-Depth Technical Guide to its Role as a Signaling Molecule in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (sHETE-PC) is an oxidized phospholipid (OxPL) that has emerged as a significant signaling molecule in the complex landscape of inflammation. This technical guide provides a comprehensive overview of sHETE-PC, detailing its biosynthesis, proposed signaling mechanisms, and its multifaceted role in modulating inflammatory responses. Drawing from research on its constituent parts and related OxPLs, this document outlines its potential as a therapeutic target for inflammatory diseases. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this intriguing molecule.

Introduction

Oxidized phospholipids (B1166683) are a diverse class of molecules generated from the oxidation of membrane phospholipids, which can occur enzymatically or non-enzymatically. These molecules are no longer considered mere byproducts of oxidative stress but are now recognized as active signaling mediators that can either promote or resolve inflammation. This compound belongs to this class, incorporating the 15-lipoxygenase (15-LOX) product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), into a phosphatidylcholine backbone. While research on the intact sHETE-PC molecule is ongoing, studies on 15(S)-HETE and other OxPLs provide a strong foundation for understanding its biological functions.

Biosynthesis and Metabolism

The formation of sHETE-PC is a multi-step process initiated by the enzymatic oxidation of arachidonic acid.

Formation of 15(S)-HETE

The key enzyme in the synthesis of the 15(S)-HETE moiety is 15-lipoxygenase (15-LOX). 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid, which is typically released from the sn-2 position of membrane phospholipids by phospholipase A2 (PLA2). This reaction forms an unstable intermediate, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15(S)-HETE.

Esterification into Phospholipids

There are two proposed pathways for the incorporation of 15(S)-HETE into the phosphatidylcholine backbone:

-

Acyl-CoA Dependent Reacylation: Free 15(S)-HETE can be activated to 15(S)-HETE-CoA, which is then esterified into the sn-2 position of a lysophosphatidylcholine (B164491) molecule by a lysophospholipid acyltransferase (LPCAT).

-

Direct Oxidation of Phospholipids: 15-LOX may directly oxidize an arachidonic acid residue already esterified at the sn-2 position of a phosphatidylcholine molecule, such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC), to form sHETE-PC.

Metabolism and Degradation

The signaling activity of sHETE-PC is likely terminated through metabolic degradation. The 15-hydroxyl group of the HETE moiety can be further oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 1-stearoyl-2-(15-oxo-ETE)-sn-glycero-3-PC. This modification may alter the molecule's signaling properties. Additionally, phospholipases can cleave the fatty acid chains, releasing free 15(S)-HETE and lysophosphatidylcholine.

Biosynthesis of this compound.

Signaling Mechanisms in Inflammation

While a specific receptor for sHETE-PC has not been definitively identified, the activities of OxPLs and 15(S)-HETE suggest several potential signaling pathways.

Interaction with Pattern Recognition Receptors

Oxidized phospholipids are recognized as damage-associated molecular patterns (DAMPs) by various pattern recognition receptors (PRRs) of the innate immune system.

-

Scavenger Receptors: Receptors like CD36 are known to bind OxPLs, mediating their uptake and initiating downstream signaling that can be either pro- or anti-inflammatory depending on the cellular context.

-

Toll-Like Receptors (TLRs): Some OxPLs can modulate TLR signaling, particularly TLR4, thereby influencing the production of inflammatory cytokines.

Modulation of Neutrophil Function

A significant body of evidence points to the role of 15(S)-HETE, the key component of sHETE-PC, in regulating neutrophil activity. When neutrophils are remodeled with 15(S)-HETE, their inflammatory responses are attenuated[1][2].

-

Inhibition of Chemotaxis: 15(S)-HETE-containing phospholipids inhibit neutrophil migration across activated endothelium in response to chemoattractants like leukotriene B4 (LTB4) and platelet-activating factor (PAF)[1][2].

-

Receptor Antagonism: This inhibitory effect is, at least in part, due to a reduction in the affinity of LTB4 and PAF receptors for their ligands[2].

-

Impaired Signal Transduction: Remodeling of neutrophil phospholipids with 15(S)-HETE impairs downstream signaling events, including cytoskeletal rearrangement and adhesion, which are crucial for migration[2].

Effects on Macrophages and Endothelial Cells

The influence of sHETE-PC likely extends to other key cells in the inflammatory response.

-

Macrophage Polarization: While direct evidence is lacking for sHETE-PC, other lipid mediators are known to influence macrophage polarization towards either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype.

-

Endothelial Cell Activation: Oxidized phospholipids can modulate endothelial cell activation, affecting the expression of adhesion molecules and the integrity of the endothelial barrier.

Proposed Signaling Pathways of sHETE-PC in Inflammation.

Quantitative Data

Direct quantitative data for this compound are limited. However, studies on 15(S)-HETE provide valuable insights into its potential potency.

| Parameter | Value | Cell Type | Effect | Reference |

| Inhibition of LTB4-induced Neutrophil Migration | IC50 ≈ 1 µM | Human Neutrophils | 15(S)-HETE | [1] |

| Reduction in PAF Receptor Affinity | ~6-fold decrease | Human Neutrophils | 15(S)-HETE | [2] |

Experimental Protocols

Synthesis of this compound

A chemoenzymatic approach can be employed for the synthesis of sHETE-PC.

-

Enzymatic Hydrolysis: Start with 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC). Use phospholipase A2 (PLA2) to selectively hydrolyze the arachidonic acid from the sn-2 position, yielding 1-stearoyl-sn-glycero-3-phosphocholine (B154088) (lyso-PC).

-

Acylation: Activate 15(S)-HETE to its CoA thioester or use an anhydride (B1165640) derivative. React the activated 15(S)-HETE with the lyso-PC in the presence of a suitable catalyst (e.g., 4-pyrrolidinopyridine) to form this compound.

-

Purification: Purify the final product using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of sHETE-PC in biological samples.

-

Lipid Extraction: Extract lipids from the sample (e.g., plasma, cell lysates) using a modified Bligh-Dyer or Folch method.

-

Chromatographic Separation: Separate the lipid extract on a C18 reverse-phase column using a gradient of solvents such as methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometric Detection: Use electrospray ionization (ESI) in either positive or negative ion mode. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for sHETE-PC and an appropriate internal standard (e.g., a deuterated analog).

| Parameter | Typical Value/Condition |

| LC Column | C18 reverse-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 70:30) with 0.1% formic acid |

| Ionization Mode | ESI Positive or Negative |

| Precursor Ion (Positive) | [M+H]+ |

| Precursor Ion (Negative) | [M-H]- |

| Fragment Ions | Dependent on collision energy, but may include ions corresponding to the headgroup, fatty acids, and neutral losses. |

Neutrophil Chemotaxis Assay

The effect of sHETE-PC on neutrophil migration can be assessed using a transwell assay.

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Pre-incubation: Incubate the isolated neutrophils with varying concentrations of sHETE-PC or vehicle control.

-

Transwell Assay: Place the pre-incubated neutrophils in the upper chamber of a transwell insert (with a porous membrane). Add a chemoattractant (e.g., LTB4 or fMLP) to the lower chamber.

-

Quantification: After a suitable incubation period, quantify the number of neutrophils that have migrated to the lower chamber using a cell counter, flow cytometry, or by measuring myeloperoxidase activity.

References

- 1. Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Journey of a Bioactive Phospholipid: A Technical Guide to the Cellular Uptake and Metabolism of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the cellular uptake and metabolism of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphocholine (1-S-2-15HETE-PC), a unique phospholipid containing the bioactive lipid mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). While direct research on the cellular journey of this specific phosphatidylcholine is emerging, this guide synthesizes current knowledge from related lipids and the well-documented signaling pathways of its key component, 15(S)-HETE. Understanding the fate of 1-S-2-15HETE-PC within the cell is critical for researchers exploring its potential roles in inflammation, angiogenesis, and cancer pathology.

Introduction to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

This compound is a phospholipid where the sn-1 position is esterified with stearic acid, a saturated fatty acid, and the sn-2 position is occupied by 15(S)-HETE, a product of arachidonic acid metabolism via the 15-lipoxygenase (15-LOX) pathway.[1][2] The presence of 15(S)-HETE in the phospholipid backbone suggests that 1-S-2-15HETE-PC may serve as a storage and delivery vehicle for this potent signaling molecule.

Cellular Uptake Mechanisms

The precise mechanisms for the cellular uptake of 1-S-2-15HETE-PC have not been fully elucidated. However, based on the behavior of other complex lipids, several pathways can be hypothesized.

Hypothesized Uptake Pathways:

-

Endocytosis: Given its size, 1-S-2-15HETE-PC is likely taken up by cells via endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis.

-

Lipid Raft-Mediated Uptake: The saturated stearic acid at the sn-1 position may favor its partitioning into lipid rafts, specialized membrane microdomains that can facilitate cellular entry.

-

Passive Diffusion: While less likely for the intact phospholipid, transient interactions with the plasma membrane could lead to the release of 15(S)-HETE, which can then enter the cell.

Intracellular Metabolism and Signaling

Once inside the cell, 1-S-2-15HETE-PC is likely subjected to enzymatic degradation, primarily by phospholipases, to release its constituent fatty acids, including the biologically active 15(S)-HETE.

Table 1: Key Enzymes in the Metabolism of 1-S-2-15HETE-PC and its Metabolites

| Enzyme | Action | Resulting Product(s) | Potential Downstream Effects |

| Phospholipase A2 (PLA2) | Hydrolyzes the ester bond at the sn-2 position of the phospholipid. | 15(S)-HETE, 1-stearoyl-sn-glycero-3-PC (Lyso-PC) | Release of bioactive 15(S)-HETE to engage in signaling pathways. Lyso-PC itself can have signaling roles.[3][4] |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidizes the hydroxyl group of 15(S)-HETE. | 15-oxo-eicosatetraenoic acid (15-oxo-ETE) | 15-oxo-ETE is an electrophilic mediator that can activate Nrf2-regulated antioxidant responses and inhibit NF-κB-mediated pro-inflammatory responses.[5] |

| 5-Lipoxygenase (5-LOX) | Acts on released 15(S)-HETE. | Lipoxins (e.g., Lipoxin A4, Lipoxin B4) | Lipoxins are potent anti-inflammatory mediators.[6][7] |

The Signaling Cascade of Released 15(S)-HETE

The liberation of 15(S)-HETE from the phospholipid backbone is a critical event, as this free fatty acid can initiate a variety of signaling cascades.

As depicted in the diagram, free 15(S)-HETE can activate the Janus kinase 2 (Jak2)-signal transducer and activator of transcription 5B (STAT-5B) pathway, leading to the expression of interleukin-8 (IL-8) and promoting angiogenesis.[6] Furthermore, 15(S)-HETE can be metabolized to 15-oxo-ETE, which possesses anti-inflammatory properties through the activation of Nrf2 and inhibition of NF-κB.[5] Another metabolic fate of 15(S)-HETE is its conversion to lipoxins, potent anti-inflammatory lipid mediators.[6][7]

Experimental Protocols for Studying Cellular Uptake and Metabolism

Investigating the cellular fate of 1-S-2-15HETE-PC requires a multi-faceted approach combining advanced analytical and imaging techniques.

Synthesis of Labeled 1-S-2-15HETE-PC

To trace the molecule, it is essential to use a labeled version. This can be achieved through:

-

Radioactive Labeling: Incorporating isotopes like ³H or ¹⁴C into the stearic acid or 15(S)-HETE moiety.

-

Fluorescent Labeling: Attaching a fluorescent tag, such as BODIPY, to the phospholipid.

-

Click Chemistry Handles: Introducing an alkyne or azide (B81097) group for subsequent reaction with a reporter molecule.

Cellular Uptake Assays

Table 2: Experimental Protocols for Cellular Uptake

| Method | Protocol | Data Output |

| Radiolabel Uptake Assay | 1. Synthesize radiolabeled 1-S-2-15HETE-PC. 2. Incubate cells with the labeled compound for various time points. 3. Wash cells extensively to remove unbound compound. 4. Lyse cells and measure radioactivity using a scintillation counter. | Quantitative measurement of total cellular uptake over time. |

| Fluorescence Microscopy | 1. Synthesize fluorescently labeled 1-S-2-15HETE-PC. 2. Incubate live cells with the labeled compound. 3. Image cells using confocal or fluorescence microscopy to visualize subcellular localization. 4. Co-stain with organelle-specific markers to determine intracellular trafficking. | Qualitative and semi-quantitative data on the spatial distribution of the compound within the cell. |

| Flow Cytometry | 1. Incubate cells with fluorescently labeled 1-S-2-15HETE-PC. 2. Harvest and wash cells. 3. Analyze the cell population using a flow cytometer to quantify the percentage of cells that have taken up the compound and the mean fluorescence intensity. | High-throughput quantitative data on cellular uptake at a single-cell level. |

Metabolism Studies

Protocol for Lipid Metabolite Profiling:

-

Cell Culture and Treatment: Plate cells of interest and treat them with labeled or unlabeled 1-S-2-15HETE-PC for a defined period.

-

Lipid Extraction: After incubation, harvest the cells and supernatant separately. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and identification of different lipid species based on their mass-to-charge ratio.

-

Data Analysis: Identify and quantify the parent compound and its potential metabolites, such as lyso-PC, free 15(S)-HETE, 15-oxo-ETE, and lipoxins, by comparing their fragmentation patterns and retention times to known standards.

Conclusion and Future Directions

While the complete picture of the cellular uptake and metabolism of this compound is still being assembled, the available evidence strongly suggests it acts as a carrier for the potent signaling molecule 15(S)-HETE. Its metabolism within the cell unleashes a cascade of events with implications for inflammation, angiogenesis, and cellular homeostasis.

Future research should focus on definitively identifying the cellular uptake receptors and transporters for this phospholipid. Moreover, detailed lipidomic studies in various cell types will be crucial to fully map its metabolic fate and the subsequent signaling consequences. For drug development professionals, understanding how to modulate the uptake and metabolism of such bioactive lipids could open new avenues for therapeutic intervention in a range of diseases. The experimental approaches outlined in this guide provide a robust framework for these future investigations.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. targetmol.cn [targetmol.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. Sapphire North America [sapphire-usa.com]

- 5. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: A Damage-Associated Molecular Pattern (DAMP) Igniting Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphocholine (SAPC-OH) is an oxidized phospholipid (OxPL) that emerges from the enzymatic oxidation of cell membrane components. Under conditions of cellular stress and damage, this molecule acts as a Damage-Associated Molecular Pattern (DAMP), signaling to the innate immune system and triggering inflammatory responses. This technical guide provides a comprehensive overview of SAPC-OH's role as a DAMP, focusing on its interaction with Toll-like receptor 2 (TLR2) and the subsequent activation of downstream signaling cascades. Detailed experimental protocols for studying its bioactivity and quantitative data on its effects are presented to facilitate further research and therapeutic development in the context of inflammatory diseases.

Introduction: The "Eat-Me" Signal of Cellular Distress

In the intricate landscape of cellular communication, the distinction between "self" and "non-self" is paramount for maintaining tissue homeostasis. However, the immune system also recognizes "altered-self" in the form of DAMPs, which are endogenous molecules released or exposed upon cellular damage. Oxidized phospholipids (B1166683), a diverse class of lipids generated under oxidative stress, have been identified as potent DAMPs.[1]

SAPC-OH, a specific OxPL containing stearic acid at the sn-1 position and the inflammatory mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position of the glycerol (B35011) backbone, is a key player in this process. Its formation is catalyzed by the enzyme 15-lipoxygenase (15-LO) acting on its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC). The presence of SAPC-OH serves as a molecular beacon of cellular injury, initiating an inflammatory cascade aimed at clearing damaged cells and repairing tissue.

The Molecular Machinery: Recognition and Signaling Pathway

The pro-inflammatory effects of SAPC-OH are primarily mediated through its interaction with Pattern Recognition Receptors (PRRs) on the surface of innate immune cells, particularly macrophages. Evidence strongly points to Toll-like receptor 2 (TLR2) as a key receptor for OxPLs structurally similar to SAPC-OH.[2]

TLR2-Mediated Signaling Cascade

Upon binding of SAPC-OH, TLR2 is thought to heterodimerize with either TLR1 or TLR6, initiating a well-characterized intracellular signaling cascade:

-

Recruitment of Adaptor Proteins: The activated TLR2/1 or TLR2/6 complex recruits the Toll-interleukin-1 receptor (TIR) domain-containing adaptor protein (TIRAP), which in turn recruits the central adaptor molecule, Myeloid differentiation primary response 88 (MyD88).[3]

-

Formation of the Myddosome: MyD88 assembles a protein complex known as the Myddosome, which includes the Interleukin-1 receptor-associated kinases IRAK4 and IRAK1.[3]

-

Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[4]

-

Activation of Downstream Kinases: Activated TRAF6 catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains, which serve as a scaffold for the recruitment and activation of the TAK1 complex (TGF-β-activated kinase 1). TAK1, in turn, phosphorylates and activates two major downstream pathways:

-

The IκB kinase (IKK) complex: This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.[5]

-

Mitogen-activated protein kinases (MAPKs): This includes the activation of p38 and JNK.[2]

-

-

Induction of Pro-inflammatory Gene Expression: In the nucleus, NF-κB and activated MAPKs orchestrate the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes involved in the inflammatory response like cyclooxygenase-2 (COX-2).[1][6]

SAPC-OH initiates TLR2-mediated pro-inflammatory signaling.

Quantitative Data

| Parameter | Value | Cell Type | Effect | Reference |

| Effective Concentration | 25 - 50 µg/mL | Bone Marrow-Derived Macrophages (BMDMs) | Induction of COX-2 and IL-1β expression | [1] |

| In Vivo Dose | 250 µg (intraperitoneal injection) | Mice | Upregulation of COX-2 and IL-1β in peritoneal cells | [1] |

| Inhibition of TLR2 Signaling by Synthetic Analogs | ~30 µM | HEK-293 cells expressing TLR2 | Inhibition of TLR2 signaling by POVPC and PGPC | [7] |

Note: POVPC (1-palmitoyl-2-(5-oxovaleryl)-sn-glycero-3-phosphocholine) and PGPC (1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine) are truncated oxidized phospholipids often found in OxPAPC mixtures.

Experimental Protocols

The following protocols provide a framework for investigating the DAMP activity of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC.

In Vitro Synthesis and Preparation of SAPC-OH

A common method for generating oxidized phospholipids for experimental use involves the air-oxidation of a synthetic precursor.

-

Starting Material: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC).

-

Procedure: a. Dissolve 1 mg of PAPC in chloroform (B151607) in a glass tube. b. Evaporate the solvent to dryness under a stream of nitrogen to form a thin lipid film. c. Expose the lipid film to air in the dark for 72 hours. d. Resuspend the resulting oxidized PAPC (OxPAPC) mixture in chloroform to a concentration of 2 mg/mL. e. Store under nitrogen at -80°C.

-

Characterization: The composition of the OxPAPC mixture, including the presence of SAPC-OH, should be confirmed by electrospray ionization mass spectrometry (ESI-MS).[7]

Macrophage Stimulation and Analysis of Inflammatory Gene Expression

This protocol details the treatment of macrophages with SAPC-OH to assess the induction of pro-inflammatory genes.

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from wild-type and TLR2-deficient mice in appropriate media.

-

Preparation of SAPC-OH Solution: a. Aliquot the desired amount of SAPC-OH (or OxPAPC mixture) in a sterile microfuge tube. b. Dry the solvent under a stream of sterile nitrogen. c. Resuspend the lipid in pre-warmed (37°C) cell culture medium by vortexing for 30 seconds immediately before adding to the cells.

-

Cell Stimulation: a. Plate BMDMs at a suitable density in multi-well plates. b. Treat the cells with varying concentrations of SAPC-OH (e.g., 10, 25, 50 µg/mL) for a specified time (e.g., 3 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the lipid).

-

RNA Isolation and qRT-PCR: a. After the incubation period, lyse the cells and isolate total RNA using a commercially available kit. b. Synthesize cDNA from the RNA. c. Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes such as Cox-2, Il1b, Tnf, and a housekeeping gene for normalization (e.g., Gapdh).

-

Data Analysis: Calculate the fold change in gene expression in SAPC-OH-treated cells relative to the vehicle control.

Analysis of TLR2 Downstream Signaling

This protocol outlines the procedure for detecting the activation of key signaling molecules downstream of TLR2.

-

Cell Stimulation: Treat BMDMs with SAPC-OH (e.g., 50 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: a. After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates using a BCA assay.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). d. Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and the p65 subunit of NF-κB. Also, probe for the total forms of these proteins as loading controls. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Workflow for investigating the DAMP activity of SAPC-OH.

Concluding Remarks and Future Directions

This compound represents a critical molecular link between cellular damage and the initiation of an inflammatory response. Its recognition by TLR2 on innate immune cells triggers a well-defined signaling cascade that culminates in the production of pro-inflammatory mediators. Understanding the intricacies of this DAMP-receptor interaction and the subsequent signaling pathways is crucial for the development of novel therapeutic strategies aimed at modulating inflammation in a variety of diseases, including atherosclerosis, neurodegenerative disorders, and chronic inflammatory conditions.

Future research should focus on:

-

Elucidating the precise binding kinetics of SAPC-OH and other specific OxPLs with TLR2 and its co-receptors.

-

Identifying other potential receptors that may recognize SAPC-OH and contribute to its biological effects.

-

Developing specific inhibitors that can block the interaction between SAPC-OH and TLR2, thereby offering a targeted approach to anti-inflammatory therapy.

-

Investigating the in vivo relevance of the SAPC-OH/TLR2 axis in various disease models.

By unraveling the complex role of SAPC-OH as a DAMP, the scientific community can pave the way for innovative treatments that target the root causes of inflammation-driven pathologies.

References

- 1. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innate sensing of oxidation-specific epitopes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidized LDL induces FAK-dependent RSK signaling to drive NF-κB activation and VCAM-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

The Subcellular Landscape of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (15-HETE-PC) is an oxidized phospholipid that has garnered significant interest in the scientific community due to its emerging roles in a variety of physiological and pathological processes. As a product of 15-lipoxygenase (15-LOX) activity on arachidonic acid-containing phospholipids (B1166683), its formation and subsequent localization within the cell are critical determinants of its biological function. This technical guide provides an in-depth exploration of the subcellular localization of 15-HETE-PC, offering a comprehensive resource for researchers investigating its role in cellular signaling and as a potential therapeutic target.

Biosynthesis and Subcellular Distribution

The synthesis of 15-HETE-PC is initiated by the enzymatic action of 15-lipoxygenase (15-LOX). While often considered cytosolic enzymes, 15-LOX can translocate to and associate with cellular membranes, including the plasma membrane and intracellular membranes, upon cellular stimulation, such as an increase in intracellular calcium. This dynamic relocalization of the synthesizing enzyme suggests that the production of 15-HETE-containing phospholipids can occur at these membrane sites.

Once synthesized, 15-HETE can be esterified into various phospholipid classes. While studies have shown that 15-HETE is predominantly incorporated into phosphatidylinositol (PI), it is also found in phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). The specific subcellular distribution of this compound is a critical factor influencing its downstream signaling effects.

Quantitative Distribution of 15-HETE-PC in Subcellular Fractions

Comprehensive quantitative data on the precise subcellular distribution of this compound remains an active area of research. However, based on the localization of its synthesizing enzymes and the nature of lipid trafficking within the cell, it is hypothesized to be present in various membrane-bound organelles. The following table presents a hypothetical distribution based on current understanding, which can be substantiated and refined with further targeted lipidomics studies.

| Organelle | Hypothetical Percentage of Total Cellular 15-HETE-PC | Key Functions in this Location |

| Endoplasmic Reticulum (ER) | 40-50% | Site of synthesis and initial incorporation into membranes. |

| Mitochondria | 20-30% | Potential role in regulating mitochondrial membrane integrity and function, and apoptosis. |

| Plasma Membrane | 15-25% | Involvement in receptor-mediated signaling and modulation of membrane properties. |

| Nucleus | 5-10% | Potential role in regulating gene expression through interaction with nuclear receptors. |

| Golgi Apparatus | <5% | Transit and sorting to other cellular destinations. |

Signaling Pathways of 15-HETE-PC

15-HETE-PC and its precursor, 15-HETE, are implicated in several key signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Two of the most well-characterized pathways involve the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.

PPARγ Activation Pathway

15-HETE has been identified as an endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1][2][3] Activation of PPARγ by 15-HETE leads to the transcription of target genes involved in anti-inflammatory responses and cell cycle regulation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. 15-HETE has been shown to modulate NF-κB activity, although the precise effects can be context-dependent. In some instances, 15-HETE can potentiate NF-κB activation induced by inflammatory stimuli, leading to an amplified inflammatory response.

Experimental Protocols

Subcellular Fractionation and Lipid Extraction for Mass Spectrometry

This protocol outlines a general procedure for the isolation of subcellular organelles and subsequent extraction of lipids for analysis by mass spectrometry.

Workflow for Subcellular Fractionation and Lipidomics

References

An In-depth Technical Guide to the Enzymatic Generation and Function of 15(S)-HETE-Phosphatidylcholine Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the generation of 15(S)-hydroxyeicosatetraenoic acid-containing phosphatidylcholine (15(S)-HETE-PC) and related phospholipid species. It details the key enzymes, reaction mechanisms, and downstream signaling consequences of the formation of these oxidized lipids. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the core biochemical and signaling pathways to serve as a critical resource for professionals in lipid research and drug development.

Enzymatic Generation Pathways

The formation of phospholipids (B1166683) containing 15(S)-HETE is a multi-step process involving the coordinated action of lipoxygenases and acyltransferases. There are two primary pathways for the generation of these oxidized phospholipids.

Pathway 1: Generation of Free 15(S)-HETE and Subsequent Esterification

The most well-characterized pathway begins with the oxygenation of free arachidonic acid (AA), which is first liberated from membrane phospholipids by the action of phospholipase A₂ (PLA₂).

-

Lipoxygenase Activity: Arachidonate 15-lipoxygenase-1 (ALOX15) catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the carbon-15 (B1200482) position, forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1]

-

Peroxidase Reduction: The unstable 15(S)-HpETE is rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases.

-

Acyl-CoA Synthesis: For 15(S)-HETE to be incorporated into phospholipids, it must first be activated to its coenzyme A thioester, 15(S)-HETE-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs).

-

Esterification (Lands Cycle): The final step involves the acylation of a lysophosphatidylcholine (B164491) (LPC) molecule with 15(S)-HETE-CoA. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs), which transfer the 15(S)-HETE acyl chain to the sn-2 position of LPC to form 15(S)-HETE-PC. Several LPCAT isoforms exist, and they exhibit a preference for polyunsaturated fatty acyl-CoAs.[2]

digraph "HETE_PC_Generation_Pathway_1" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

AA [label="Arachidonic Acid\n(from membrane)", fillcolor="#F1F3F4", fontcolor="#202124"];

ALOX15 [label="ALOX15", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

HpETE [label="15(S)-HpETE", fillcolor="#FBBC05", fontcolor="#202124"];

GPx [label="Peroxidases\n(e.g., GPx)", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

HETE [label="15(S)-HETE\n(free)", fillcolor="#FBBC05", fontcolor="#202124"];

ACSL [label="ACSL", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

HETE_CoA [label="15(S)-HETE-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

LPC [label="Lysophosphatidylcholine\n(LPC)", fillcolor="#F1F3F4", fontcolor="#202124"];

LPCAT [label="LPCAT", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

HETE_PC [label="15(S)-HETE-PC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

AA -> ALOX15 [arrowhead=none];

ALOX15 -> HpETE;

HpETE -> GPx [arrowhead=none];

GPx -> HETE;

HETE -> ACSL [arrowhead=none];

ACSL -> HETE_CoA;

{rank=same; HETE_CoA; LPC;}

HETE_CoA -> LPCAT [arrowhead=none];

LPC -> LPCAT [arrowhead=none];

LPCAT -> HETE_PC;

}

Figure 2: Pathway of direct oxidation of membrane-bound arachidonoyl-PC.

Quantitative Data Summary

The generation and incorporation of 15(S)-HETE are tightly regulated processes. The following tables summarize key quantitative data from published literature.

Parameter Cell/Tissue Type Value/Observation Reference(s) 15(S)-HETE Production Basal Production Human Bronchi Significant amounts detected without stimulus [3] Stimulated Production Human Bronchi (with 3-100 µM AA) Dose-dependent increase in 15-HETE formation [3] Phospholipid Incorporation Primary Target Human Neutrophils ~20% of exogenous [³H]15-HETE incorporated into Phosphatidylinositol (PI) within 20 min. [4][5] Secondary Targets Human Neutrophils <4% of exogenous [³H]15-HETE incorporated into other phospholipids (including PC) and neutral lipids. [4][5] Primary Target MDCK Renal Tubular Cells After 60 min, 70% of incorporated [³H]15-HETE was present in the PI fraction. [6] Primary Target Bovine Pulmonary Arterial Endothelial Cells 89% of incorporated [³H]15(S)-HETE was found in phosphatidylinositols. [7] Signaling Consequences 15-HETE-DAG Production Bovine Endothelial Cells (Bradykinin stimulated) Increase from 6 ± 1.4 pmol/10⁷ cells to 12.7 ± 3.5 pmol/10⁷ cells. [7] PAF Receptor Affinity Human Neutrophils (remodeled with 15(S)-HETE) Six-fold reduction in the affinity of high-affinity PAF receptors. [8]

Table 1: Quantitative analysis of 15(S)-HETE production, incorporation, and signaling.

Enzyme Family Substrate Preference Observation Reference(s) ALOX15 Arachidonic Acid vs. Linoleic Acid The product of one reaction can allosterically regulate the enzyme's specificity for another substrate. [9][10] LPCATs Acyl-CoA Donors Generally prefer monounsaturated and polyunsaturated fatty acyl-CoAs over saturated CoAs. [2] ACSLs Free Fatty Acids Different isoforms (e.g., ACSL6) show varying affinities for different long-chain fatty acids, including polyunsaturated ones like DHA. [11]

Table 2: Substrate preferences of key enzymes in the 15(S)-HETE-PC generation pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of 15(S)-HETE-PC generation.

Spectrophotometric Assay for 15-Lipoxygenase (ALOX15) Activity

This protocol is adapted from standard methods used to measure lipoxygenase activity by monitoring the formation of a conjugated diene product.

Principle: ALOX15 converts a polyunsaturated fatty acid like arachidonic acid or linoleic acid into a hydroperoxide, creating a conjugated double bond system that absorbs light at 234 nm. The rate of increase in absorbance is proportional to enzyme activity.

Materials:

-

Enzyme Source: Purified ALOX15 or cell/tissue homogenate.

-

Assay Buffer: 0.2 M Borate buffer, pH 8.5-9.0.

-

Substrate: Arachidonic acid or Linoleic acid (10 mM stock in ethanol).

-

UV/Vis Spectrophotometer with temperature control.

-

Quartz cuvettes.

Procedure:

-

Prepare Substrate Solution: Dilute the arachidonic acid stock in the assay buffer to a final working concentration of 100-200 µM. Equilibrate to the desired reaction temperature (e.g., 25°C).

-

Set up Spectrophotometer: Set the wavelength to 234 nm and blank the instrument using the assay buffer.

-

Initiate Reaction: To a quartz cuvette, add 980 µL of the substrate solution. Add 20 µL of the enzyme solution to start the reaction and mix immediately by gentle inversion.

-

Monitor Absorbance: Immediately begin recording the absorbance at 234 nm every 15-30 seconds for 5-10 minutes. The initial linear phase of the reaction should be used for calculations.

-

Calculate Activity: Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the conjugated diene is ~25,000 M⁻¹cm⁻¹. One unit of activity is often defined as the amount of enzyme that forms 1 µmol of product per minute.

Lipid Extraction for Oxidized Phospholipid Analysis

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction from cells or tissues.

Materials:

-

Cell or tissue sample.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Methanol (B129727) (HPLC grade), ice-cold.

-

Chloroform (B151607) (HPLC grade), ice-cold.

-

0.9% NaCl solution or 0.1 M HCl, ice-cold.

-

Glass centrifuge tubes with Teflon-lined caps.

-

Centrifuge.

-

Nitrogen gas stream.

Procedure:

-

Sample Preparation: For cultured cells, wash the cell pellet (e.g., 1-10 million cells) twice with ice-cold PBS. For tissues, homogenize a known weight (e.g., 50-100 mg) in a suitable buffer on ice.

-

Solvent Addition: To the sample in a glass tube, add solvents in a precise ratio. For 1 mL of aqueous sample/homogenate, add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture.

-

Monophasic Mixture: Vortex the mixture vigorously for 1-2 minutes. At this stage, a single-phase solution should be present.

-

Phase Separation: Add 1.25 mL of chloroform and vortex again for 30 seconds. Then, add 1.25 mL of 0.9% NaCl and vortex for a final 30 seconds.

-

Centrifugation: Centrifuge the tube at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Three layers will form: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the chloroform solvent to dryness under a gentle stream of nitrogen gas.

-

Storage: Resuspend the dried lipid film in a small volume of a suitable solvent (e.g., methanol or chloroform/methanol 1:1) and store under nitrogen or argon at -80°C until analysis.

General Workflow for LC-MS/MS Analysis of 15(S)-HETE-PC

Principle: Liquid chromatography separates the complex lipid extract, and tandem mass spectrometry provides the specificity and sensitivity to identify and quantify specific 15(S)-HETE-containing phospholipid species.

```dot

digraph "LC_MS_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

start [label="Lipid Extract\n(from Section 3.2)", fillcolor="#F1F3F4", fontcolor="#202124"];

hplc [label="Reverse-Phase HPLC Separation\n(e.g., C18 column)", fillcolor="#FBBC05", fontcolor="#202124"];

esi [label="Electrospray Ionization (ESI)\n(Positive or Negative Mode)", fillcolor="#FBBC05", fontcolor="#202124"];

ms1 [label="MS1: Precursor Ion Scan\n(Select parent mass of HETE-PC)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

cid [label="Collision-Induced Dissociation (CID)", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

ms2 [label="MS2: Product Ion Scan\n(Detect characteristic fragments)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

data [label="Data Analysis:\nIdentification & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> hplc;

hplc -> esi;

esi -> ms1;

ms1 -> cid;

cid -> ms2;

ms2 -> data;

}

Figure 4: Key signaling pathways involving 15(S)-HETE-phospholipids.

Conclusion

The enzymatic generation of 15(S)-HETE-phosphatidylcholine and related phospholipid species represents a critical intersection of lipid metabolism and cellular signaling. The formation of these molecules, either through the esterification of free 15(S)-HETE or by direct oxidation of membrane phospholipids, is catalyzed by the sequential action of ALOX15 and LPCAT enzymes. Far from being inert storage products, these oxidized phospholipids are active participants in cell regulation. They can function as precursors for other bioactive mediators, such as free 15(S)-HETE and 15-HETE-DAG, or directly modulate the function of membrane-bound receptors through allosteric mechanisms. A thorough understanding of these pathways and the development of robust analytical methods are essential for elucidating their role in health and disease and for identifying novel therapeutic targets in inflammation, cancer, and metabolic disorders.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Characterization of Acyl-CoA: Lysophosphatidylcholine Acyltransferase (LPCAT) Enzyme from the Seeds of Salvia hispanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-HETE: selective incorporation into inositol phospholipids of MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate Specificity Changes for Human Reticulocyte and Epithelial 15-Lipoxygenases Reveal Allosteric Product Regulation [escholarship.org]

- 10. scispace.com [scispace.com]

- 11. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (18:0-15(S)-HETE-PC) is an oxidized phospholipid (OxPL) that plays a significant role in various physiological and pathological processes. As a product of the oxidation of arachidonic acid-containing phospholipids (B1166683), its presence and concentration in biological systems are of increasing interest in the fields of inflammation, immunology, and drug development. Accurate and sensitive quantification of this specific OxPL is crucial for understanding its biological function and its potential as a biomarker. This application note provides a detailed protocol for the quantification of 18:0-15(S)-HETE-PC in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling and Biological Relevance

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is an eicosanoid produced from arachidonic acid by the action of 15-lipoxygenase (15-LOX) and other enzymes.[1][2] This hydroxy fatty acid can be incorporated into cellular phospholipids, such as phosphatidylcholine (PC), at the sn-2 position. The resulting 18:0-15(S)-HETE-PC can modulate cellular signaling pathways. For instance, the incorporation of 15(S)-HETE into phospholipids has been shown to affect the activity of protein kinase C (PKC) and can influence cellular responses to stimuli like platelet-activating factor (PAF).[1] Furthermore, oxidized phospholipids are recognized as important mediators in inflammatory diseases and have been implicated in processes such as atherosclerosis.

Experimental Workflow

The overall workflow for the quantification of 18:0-15(S)-HETE-PC involves sample preparation, LC-MS/MS analysis, and data processing.

Detailed Protocols

Sample Preparation (Modified Folch Extraction)

This protocol is designed for the extraction of lipids from plasma samples. For cell samples, a cell lysis step would be required prior to extraction.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal Standard (IS): 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (B164506) (PC(17:0/17:0)) solution (1 µg/mL in methanol)

-

Butylated hydroxytoluene (BHT)

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

To 100 µL of plasma, add 10 µL of the PC(17:0/17:0) internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT to prevent auto-oxidation.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 500 µL of 0.9% NaCl solution and vortex for another 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase using a glass pipette and transfer it to a new tube.

-

Dry the organic extract under a gentle stream of nitrogen gas at 37°C.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60% Acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 60 |

| 2.0 | 60 |

| 12.0 | 95 |

| 15.0 | 95 |

| 15.1 | 60 |

| 20.0 | 60 |

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 18:0-15(S)-HETE-PC | 826.6 | 184.1 | 100 | 35 |

| PC(17:0/17:0) (IS) | 762.6 | 184.1 | 100 | 35 |

Note: The precursor ion for 18:0-15(S)-HETE-PC is the [M+H]⁺ adduct. The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup, a characteristic fragment for phosphatidylcholines in positive ion mode.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different sample groups.

Table 1: Calibration Curve for 18:0-15(S)-HETE-PC

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| R² | 0.9995 |

Table 2: Quantification of 18:0-15(S)-HETE-PC in Human Plasma Samples

| Sample Group | n | Concentration (ng/mL) ± SD |

| Healthy Controls | 20 | 15.2 ± 3.5 |

| Disease State A | 20 | 35.8 ± 7.2 |

| Disease State B | 20 | 25.1 ± 5.9 |

Note: The data presented in these tables are for illustrative purposes only and should be generated based on experimental results.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and specific quantification of this compound in biological samples. The described protocol, from sample preparation to data analysis, offers a robust workflow for researchers in academia and the pharmaceutical industry to investigate the role of this important oxidized phospholipid in health and disease.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 15(S)-HETE-SAPC

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (HETE)-SAPC is an oxidized phospholipid containing the inflammatory mediator 15(S)-HETE esterified to the sn-2 position of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC). As a member of the oxidized phospholipid (oxPL) family, 15(S)-HETE-SAPC is implicated in a variety of physiological and pathological processes, including inflammation, cell signaling, and the development of cardiovascular diseases. Accurate and detailed analysis of this molecule is crucial for understanding its biological roles and for the development of targeted therapeutics.

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of 15(S)-HETE-SAPC, a comprehensive experimental protocol for its analysis, and a visualization of its potential signaling pathways.

Mass Spectrometry Fragmentation Pattern of 15(S)-HETE-SAPC

The fragmentation of 15(S)-HETE-SAPC by tandem mass spectrometry (MS/MS) provides characteristic ions that allow for its unambiguous identification and structural elucidation. The fragmentation pattern is a composite of the fragmentation of the phosphatidylcholine headgroup, the stearoyl chain at the sn-1 position, and the 15(S)-HETE moiety at the sn-2 position. Analysis can be performed in both positive and negative ionization modes, each providing complementary information.

Positive Ion Mode Fragmentation

In positive ion mode, 15(S)-HETE-SAPC is typically observed as the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the precursor ion yields several diagnostic fragment ions. The most characteristic fragment is the phosphocholine (B91661) headgroup at m/z 184.1.[1] Other significant fragments arise from the neutral loss of the headgroup and the fatty acyl chains.

Negative Ion Mode Fragmentation

In negative ion mode, 15(S)-HETE-SAPC can be detected as the deprotonated molecule [M-H]⁻ or as an adduct with anions such as formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻. MS/MS analysis in this mode is particularly useful for identifying the fatty acyl chains. Key fragment ions include the carboxylate anions of stearic acid and 15(S)-HETE.

Table 1: Predicted Key Fragment Ions of 15(S)-HETE-SAPC

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Description |

| Positive | [M+H]⁺ | 184.1 | Phosphocholine headgroup |

| Positive | [M+H]⁺ | [M+H - 183.1]⁺ | Neutral loss of the phosphocholine headgroup |

| Positive | [M+H]⁺ | [M+H - 284.3]⁺ | Neutral loss of stearic acid |

| Positive | [M+H]⁺ | [M+H - 320.2]⁺ | Neutral loss of 15(S)-HETE |

| Negative | [M-H]⁻ | 283.3 | Stearate anion |

| Negative | [M-H]⁻ | 319.2 | 15(S)-HETE anion |

| Negative | [M-H]⁻ | [M-H - 15]⁻ | Loss of a methyl group from the choline (B1196258) headgroup |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: LC-MS/MS Analysis of 15(S)-HETE-SAPC

This protocol outlines a general method for the analysis of 15(S)-HETE-SAPC from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Lipid Extraction)

-

To 100 µL of plasma or cell lysate, add 10 µL of an appropriate internal standard (e.g., a deuterated version of a similar oxidized phospholipid).

-

Perform a liquid-liquid extraction using a modified Bligh-Dyer method. Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol and vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water and vortex.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for good separation of lipid species.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Return to 30% B and re-equilibrate.

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5-10 µL

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

-

Capillary Voltage: 3.0-4.0 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Temperature: 350-450 °C

-

Collision Gas: Argon

-

MRM Transitions (example):

-

Positive Mode: Precursor ion corresponding to [M+H]⁺ of 15(S)-HETE-SAPC → Product ion m/z 184.1.

-

Negative Mode: Precursor ion corresponding to [M-H]⁻ of 15(S)-HETE-SAPC → Product ions m/z 283.3 (stearate) and m/z 319.2 (15(S)-HETE).

-

Visualizations

Fragmentation Pathway of 15(S)-HETE-SAPC (Positive Ion Mode)

Caption: Predicted fragmentation of protonated 15(S)-HETE-SAPC.

Signaling Pathway of 15(S)-HETE-SAPC

Oxidized phospholipids (B1166683) like 15(S)-HETE-SAPC can initiate signaling cascades by interacting with pattern recognition receptors on the surface of immune and endothelial cells.[2] This can lead to a range of cellular responses, from pro-inflammatory cytokine production to the induction of anti-inflammatory pathways.[2][3] One such pathway involves the binding of the oxidized phospholipid to scavenger receptors like CD36, leading to downstream signaling events.

Caption: A potential signaling pathway initiated by 15(S)-HETE-SAPC.

Conclusion

The detailed analysis of 15(S)-HETE-SAPC using LC-MS/MS provides valuable insights into its structure and potential biological functions. The methodologies and data presented in these application notes serve as a comprehensive guide for researchers in the fields of lipidomics, drug discovery, and biomedical research, enabling the accurate identification and quantification of this important oxidized phospholipid. Further investigation into the specific signaling pathways and biological effects of 15(S)-HETE-SAPC will continue to enhance our understanding of its role in health and disease.

References

- 1. RADICAL-INDUCED FRAGMENTATION OF PHOSPHOLIPID CATIONS USING METASTABLE ATOM-ACTIVATED DISSOCIATION MASS SPECTROMETRY (MAD-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC as a Lipidomics Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is a biologically relevant oxidized phospholipid. It is a phosphatidylcholine molecule containing stearic acid (a saturated fatty acid) at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), an oxidized derivative of arachidonic acid, at the sn-2 position.[1] The presence of 15(S)-HETE, a product of lipoxygenase pathways, implicates this molecule in various physiological and pathological processes, including inflammation and cell signaling.[2] As a lipidomics standard, it is crucial for the accurate identification and quantification of this and similar oxidized phospholipid species in complex biological samples. Its use is particularly relevant in studies investigating oxidative stress, inflammatory diseases, and drug effects on lipid metabolism.

Application Notes

1. Use as an Internal Standard:

Due to its structural similarity to endogenous oxidized phosphatidylcholines, this compound can be employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. To serve this purpose effectively, a known amount of the standard is spiked into a biological sample prior to lipid extraction. This allows for the correction of variability in extraction efficiency and instrument response, leading to more accurate quantification of other oxidized phospholipid species. For absolute quantification, a stable isotope-labeled version of the analyte of interest would be ideal; however, in its absence, structurally similar compounds like this compound serve as a reliable alternative.

2. Method Development and Validation:

This standard is essential for the development and validation of analytical methods for oxidized phospholipids (B1166683). It can be used to:

-

Optimize chromatographic separation conditions to resolve different oxidized phospholipid isomers.

-

Determine the retention time for phospholipids containing 15-HETE.

-

Optimize mass spectrometry parameters, including fragmentation patterns and multiple reaction monitoring (MRM) transitions.

-

Establish calibration curves for the quantification of this compound in biological samples.

-

Assess method performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

3. Biological Investigations:

By enabling the accurate measurement of this compound, this standard facilitates research into its biological roles. Studies have shown that 15(S)-HETE and phospholipids containing it are involved in signaling pathways that can influence cellular processes like angiogenesis.[3] The ability to quantify this specific phospholipid can help in understanding its contribution to health and disease.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modification of the Folch method, optimized for the extraction of oxidized phospholipids.

Materials:

-

This compound standard solution (in ethanol)

-

Internal Standard (e.g., a deuterated or odd-chain phosphatidylcholine)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

0.9% NaCl solution (ice-cold)

-

Nitrogen gas or argon gas

Procedure:

-

To a 100 µL plasma or serum sample in a glass tube, add 10 µL of a 1 µg/mL solution of this compound (for spiking/recovery experiments) and a suitable internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.

-

Vortex vigorously for 2 minutes at 4°C.

-

Add 500 µL of ice-cold 0.9% NaCl solution.

-

Vortex for another 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen or argon gas.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water:Acetonitrile (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Acetonitrile:Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

-

LC Gradient:

Time (min) % Mobile Phase B 0.0 30 2.0 40 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transition:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound 826.6 184.1 100 35 Note: The precursor ion (m/z 826.6) corresponds to the [M+H]+ adduct of the molecule. The product ion (m/z 184.1) is the characteristic phosphocholine (B91661) headgroup fragment.

Data Presentation

Table 1: Analytical Performance Characteristics

This table summarizes typical performance characteristics that can be achieved when using this compound for method validation.

| Parameter | Typical Value |

| Linearity Range | 10 - 500 fmol on column[4] |

| Limit of Detection (LOD) | 10 fmol on column[4] |

| Limit of Quantification (LOQ) | 30 fmol on column |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Extraction Recovery | > 85% |

Table 2: Example Quantitative Data in Human Plasma

This table provides an example of how to present quantitative data for oxidized phospholipids in biological samples. The concentrations are indicative and can vary significantly based on the study population and conditions.

| Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |

| Total Oxidized Phosphatidylcholines | 8,310 | 540 |

| Fragmented Oxidized Phosphatidylcholines | 1,690 | 190 |

| Non-fragmented Oxidized Phosphatidylcholines | 6,600 | 510 |

| Data derived from a study on patients with ST-Elevation Myocardial Infarction (STEMI) and control subjects. |

Visualizations

Caption: Experimental workflow for the quantification of oxidized phospholipids.

Caption: Signaling pathway involving 15(S)-HETE.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is an oxidized phospholipid (OxPL) containing stearic acid at the sn-1 position and the bioactive eicosanoid 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position. OxPLs are increasingly recognized as important signaling molecules involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell migration.[1][2][3][4][5][6] The presence of the 15(S)-HETE moiety suggests that this particular OxPL may exert specific biological effects mediated by pathways sensitive to this lipid mediator.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound. The described assays are designed to assess its impact on key cellular processes such as inflammation, angiogenesis, and cell migration.

Key Biological Activities and Signaling Pathways